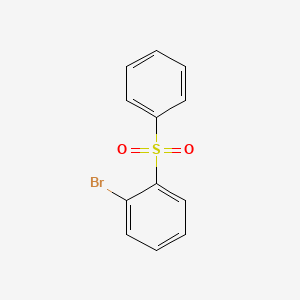

1-(Benzenesulfonyl)-2-bromobenzene

Description

The landscape of modern organic synthesis and medicinal chemistry is profoundly shaped by the availability of versatile molecular scaffolds that can be elaborated into complex target structures. Among these, aryl sulfones and halogenated aromatic compounds stand out for their unique electronic properties and reactivity. The compound 1-(Benzenesulfonyl)-2-bromobenzene merges these two critical functionalities, positioning it as a molecule of significant interest for synthetic chemists.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfonyl)-2-bromobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO2S/c13-11-8-4-5-9-12(11)16(14,15)10-6-2-1-3-7-10/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWLLKZNPFWWMGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90277527 | |

| Record name | 1-(Benzenesulfonyl)-2-bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5324-79-8 | |

| Record name | 1-Bromo-2-(phenylsulfonyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5324-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 2732 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005324798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC2732 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2732 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Benzenesulfonyl)-2-bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical and Structural Properties

The fundamental properties of 1-(Benzenesulfonyl)-2-bromobenzene are summarized below.

| Property | Value |

| Molecular Formula | C₁₂H₉BrO₂S |

| Molecular Weight | 313.17 g/mol |

| Appearance | Solid (predicted) |

| Melting Point | Data not readily available in cited literature |

| CAS Number | Data not readily available |

Chemical Reactivity and Transformations of 1 Benzenesulfonyl 2 Bromobenzene and Its Derivatives

Reactivity of the Aryl Bromide Moiety

The bromine atom on the phenyl ring is the primary site of reactivity, influenced by the strongly deactivating benzenesulfonyl group at the ortho position.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. wikipedia.org In this type of reaction, a nucleophile displaces a halide ion from the aromatic ring. For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The benzenesulfonyl group in 1-(benzenesulfonyl)-2-bromobenzene is a powerful electron-withdrawing group, which makes the aromatic ring electron-deficient and thus susceptible to nucleophilic attack. researchgate.net

The reaction typically proceeds via a two-step addition-elimination mechanism. researchgate.netnih.gov The nucleophile first adds to the carbon atom bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgresearchgate.net The negative charge in this intermediate is stabilized by resonance, particularly by the ortho- and para-positioned electron-withdrawing groups. wikipedia.org In the second step, the leaving group (bromide ion) is eliminated, restoring the aromaticity of the ring. researchgate.net The rate of SNAr reactions is often dependent on the stability of the Meisenheimer complex and the nature of the leaving group, with the typical reactivity order being F > Cl ≈ Br > I. nih.gov

Halogen-Metal Exchange Processes

Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic compound. wikipedia.org This reaction is particularly useful for preparing organolithium and organomagnesium reagents. wikipedia.orgmdpi.com In the case of this compound, the bromine atom can be exchanged with a metal, typically lithium, by treatment with an organolithium reagent such as n-butyllithium or t-butyllithium. wikipedia.orgtcnj.edu

These reactions are generally very fast and are often carried out at low temperatures (e.g., -78 °C to -100 °C) to prevent side reactions. tcnj.eduharvard.edu The equilibrium of the exchange reaction favors the formation of the more stable organolithium species. harvard.edustackexchange.com The resulting aryllithium intermediate is a potent nucleophile and can be reacted with a wide range of electrophiles to introduce new functional groups onto the aromatic ring. tcnj.edu This two-step sequence of halogen-metal exchange followed by electrophilic quench provides a versatile method for the elaboration of the this compound scaffold. tcnj.edu The reaction of an aryl bromide with an organolithium compound can be considered a kinetically controlled process. harvard.edu

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. The aryl bromide moiety of this compound makes it an excellent substrate for these transformations.

Palladium catalysis is widely used for cross-coupling reactions of aryl halides. nih.gov The Suzuki-Miyaura coupling, which forms C-C bonds by reacting an aryl halide with an organoboron compound, is a prominent example. masterorganicchemistry.comnih.govchemrevlett.com For a compound like this compound, a Suzuki reaction would involve its coupling with a boronic acid or ester in the presence of a palladium catalyst and a base. masterorganicchemistry.comresearchgate.net The Heck reaction is another important palladium-catalyzed C-C bond-forming reaction where an aryl halide is coupled with an alkene. masterorganicchemistry.comyoutube.com

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds, coupling an aryl halide with a primary or secondary amine. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction has become a vital tool in organic synthesis, largely replacing harsher traditional methods. wikipedia.org The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally reductive elimination to form the aryl amine product and regenerate the catalyst. wikipedia.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(OAc)₂, PCy₃·HBF₄, Cs₂CO₃ | Biaryl compound |

| Heck Reaction | Alkene (e.g., n-butyl acrylate) | Pd(OAc)₂, P(o-tol)₃, NEt₃ | Substituted alkene |

| Buchwald-Hartwig Amination | Secondary Amine (e.g., Diphenylamine) | Pd(OAc)₂, RuPhos, NaOtBu | Triarylamine |

Nickel catalysts offer a cost-effective and often complementary alternative to palladium for cross-coupling reactions. acs.orgresearchgate.netnih.gov Nickel-catalyzed reductive cross-coupling reactions are particularly useful as they can couple two different electrophiles, such as an aryl halide and an alkyl halide, in the presence of a reducing agent like manganese metal. organic-chemistry.org This approach avoids the need for pre-formed organometallic reagents. organic-chemistry.org The mechanism is thought to involve oxidative addition of the aryl halide to Ni(0), followed by reduction and a second oxidative addition of the second electrophile. acs.org

Nickel catalysis also enables carbonylative transformations, where a carbonyl group is incorporated into the molecule. researchgate.netrsc.orgresearchgate.net For instance, in a nickel-catalyzed carbonylative coupling, an aryl halide can react with a nucleophile and a source of carbon monoxide (CO) to form amides, esters, or thioesters. researchgate.netnih.gov These reactions often proceed under mild conditions and tolerate a wide range of functional groups. rsc.orgnih.gov

Table 2: Nickel-Catalyzed Transformations

| Reaction Type | Reactants | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Reductive Cross-Coupling | Aryl Halide + Alkyl Halide | NiBr₂·diglyme, 4,4′-di-tert-butyl-2,2′-bipyridine, Mn | Alkylated Arene |

| Carbonylative Coupling | Aryl Halide + Amine + CO | NiCl₂·6H₂O, Ir(ppy)₂(dtbbpy)PF₆, Blue LED | Amide |

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, have a long history in organic synthesis for forming C-O, C-N, and C-S bonds. wikipedia.orgiitk.ac.in The classic Ullmann reaction involves the coupling of two aryl halides in the presence of copper metal at high temperatures to form a symmetric biaryl. iitk.ac.inorganic-chemistry.org A more common variant, the Ullmann condensation, couples an aryl halide with an alcohol, amine, or thiol to form diaryl ethers, aryl amines, and aryl thioethers, respectively. wikipedia.orgmdpi.com

Traditional Ullmann conditions were often harsh, requiring high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern methods utilize soluble copper catalysts with ligands, allowing the reactions to proceed under much milder conditions. wikipedia.orgmdpi.com For a substrate like this compound, a copper-catalyzed reaction with a phenol, for example, would yield a diaryl ether. The mechanism is believed to involve the formation of a copper(I) alkoxide, which then reacts with the aryl halide. wikipedia.org

Table 3: Copper-Catalyzed Ullmann-Type Reaction

| Reaction Type | Nucleophile | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Ullmann Condensation (O-Arylation) | Phenol | CuI, Phenanthroline, Cs₂CO₃ | Diaryl Ether |

Reactivity of the Sulfonyl Group

The sulfonyl group (–SO₂–) is a key determinant of the reactivity of this compound, primarily due to its strong electron-withdrawing nature.

Electrophilic Character and Interactions

The sulfur atom in the sulfonyl group is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms. This configuration renders the sulfur atom electrophilic and the sulfonyl group as a whole strongly electron-withdrawing. This electrophilicity makes the sulfonyl group susceptible to nucleophilic attack. For instance, the precursor, 2-bromobenzenesulfonyl chloride, readily reacts with nucleophiles, highlighting the electrophilic nature of the sulfur center. researchgate.net

Furthermore, the oxygen atoms of the sulfonyl group can act as hydrogen-bond acceptors. This ability to participate in hydrogen bonding and other non-covalent interactions can influence the molecule's conformation and its interactions with other reagents or in biological systems. researchgate.net

Functional Group Interconversions (e.g., Reduction)

The sulfonyl group in aryl sulfones can be transformed into other functional groups, although it is generally considered a stable moiety. One common transformation is its reduction. While direct reduction of the sulfonyl group in this compound is not widely documented, analogous reductions in related systems provide insight into its potential reactivity. For example, in a related structure containing a ketone and a bromo-phenyl group, the ketone is selectively reduced using sodium borohydride (B1222165) without affecting the sulfonyl or the bromo-phenyl moieties, demonstrating the feasibility of functional group transformations in the presence of the sulfonyl group. researchgate.netmdpi.com This suggests that other functional groups can be manipulated while leaving the sulfonyl group intact, or that specific reagents would be required for its transformation.

Radical Reaction Pathways

The presence of the bromo- and sulfonyl groups opens up avenues for radical-based transformations, particularly under photoredox catalysis.

Photoredox-Catalyzed Transformations

Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. nih.govresearchgate.net Sulfonyl chlorides, which are precursors to sulfones, can serve as sources of aryl radicals under reductive photoredox conditions. nih.gov This suggests that this compound could potentially undergo transformations initiated by the generation of a radical at the C-Br bond or through processes involving the sulfonyl group.

For instance, photoredox-catalyzed methods have been developed for the bromination of phenols and alkenes, showcasing the generation and reactivity of bromine radicals under visible light. nih.gov While not a direct reaction of the target compound, this illustrates the potential for radical halogenation and dehalogenation pathways. Furthermore, photoredox-catalyzed C-H functionalization reactions of arenes have been reported, indicating that under the right catalytic conditions, even the C-H bonds of the aromatic rings in this compound could be targeted for functionalization. nih.govnih.gov

Decarboxylative Halogenation Analogues

Decarboxylative couplings have become a significant strategy for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgwikipedia.org These reactions often proceed through radical intermediates. While not a direct decarboxylation, the principles can be applied to understand analogous transformations where a functional group is replaced. For example, desulfonylative cross-coupling reactions of aryl sulfones with aryl bromides have been achieved using nickel catalysis, where the sulfonyl group is cleaved. acs.org

Moreover, the first examples of direct decarboxylative C-S cross-couplings have been reported, providing a method for the synthesis of aryl sulfides from carboxylic acids and thiols. wpmucdn.com This type of transformation, which involves the cleavage of a carbon-substituent bond and formation of a new bond, is analogous to potential reactions of this compound where the bromo or sulfonyl group could be replaced via a radical pathway.

Regioselectivity and Stereoselectivity in Synthetic Transformations

The substitution pattern of this compound inherently directs the regioselectivity of further reactions, and chiral derivatives can exhibit stereoselectivity.

The coordination of a phenyl sulfone to a metal center can enable selective protonation at the carbon ortho to the sulfonyl group, leading to regioselective nucleophilic additions. nih.gov In the context of this compound, the existing bromine atom would further influence the regiochemical outcome of such transformations. Palladium-catalyzed C-H functionalization reactions often rely on directing groups to achieve high regioselectivity. nih.govnih.gov In derivatives of the target compound, either the sulfonyl group or other introduced functionalities could direct incoming reagents to specific positions on the aromatic rings.

Stereoselective reactions are crucial in the synthesis of chiral molecules. In reactions involving derivatives of this compound that possess stereocenters, the control of stereochemistry is paramount. For example, the reduction of a ketone in a chiral derivative of a related triazole thiol afforded a racemic secondary alcohol, indicating that without a chiral directing influence, a mixture of stereoisomers is obtained. researchgate.netmdpi.com However, diastereoselective radical reactions have been achieved using chiral auxiliaries, suggesting that stereocontrol in radical transformations of derivatives of this compound is feasible. cmu.edu Furthermore, hydroxyl-directed regioselective and diastereoselective reductions of allylic sulfones have been reported, where the stereochemical outcome is controlled by the formation of a chelated intermediate. nih.gov

Table 1: Summary of Potential Reactivity

| Reaction Type | Functional Group Involved | Potential Transformation | Key Findings from Analogous Systems |

| Electrophilic Interaction | Sulfonyl Group | Nucleophilic attack at sulfur | Sulfonyl chlorides are reactive electrophiles. researchgate.net |

| Functional Group Interconversion | Ketone (in derivative) | Reduction to alcohol | Selective reduction possible in the presence of the sulfonyl group. researchgate.netmdpi.com |

| Photoredox Catalysis | Aryl Bromide / Sulfonyl | Radical generation for C-C or C-X bond formation | Sulfonyl chlorides can be radical precursors; C-H functionalization is possible. nih.govnih.govnih.gov |

| Desulfonylative Coupling | Sulfonyl Group | Replacement with an aryl group | Nickel-catalyzed cross-coupling reactions have been developed. acs.org |

| Regioselective Addition | Phenyl Sulfone (in complex) | Nucleophilic addition ortho to the sulfonyl group | Metal coordination directs regioselectivity. nih.gov |

| Stereoselective Reduction | Hydroxy Allylic Sulfone | Diastereoselective desulfonylation | Chelated intermediates can control stereochemistry. nih.gov |

Elucidation of Reaction Pathways and Intermediates

While less common for this specific scaffold, radical chain mechanisms can be initiated under specific conditions, such as the presence of radical initiators or exposure to heat or UV light. libretexts.org These reactions proceed through three main phases: initiation, propagation, and termination. libretexts.org

Initiation: This phase involves the formation of a radical species, often through homolytic cleavage of a bond. libretexts.org For instance, a bromine radical can be generated from a bromine source.

Propagation: The generated radical reacts with the this compound molecule, typically by abstracting a hydrogen atom or adding to the aromatic ring. This creates a new radical intermediate which continues the chain reaction. libretexts.org

Termination: The reaction ceases when two radical species combine to form a stable, non-radical product. libretexts.org

A notable example of a radical reaction involving a similar structural motif is the free-radical bromination of alkylbenzenes using N-bromosuccinimide (NBS) and a radical initiator. khanacademy.orgyoutube.com This reaction proceeds via a benzylic radical intermediate, which is stabilized by resonance with the benzene (B151609) ring. libretexts.org

Nucleophilic aromatic substitution (SNA) is a prominent reaction pathway for aryl halides like this compound, particularly when the aromatic ring is activated by electron-withdrawing groups. The strongly electron-withdrawing sulfonyl group in the ortho position makes the ipso-carbon (the carbon attached to the bromine) susceptible to nucleophilic attack.

The most common mechanism is the addition-elimination (SNA) pathway. libretexts.orglibretexts.org This two-step process involves:

Addition: A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The negative charge is delocalized across the aromatic ring and is stabilized by the electron-withdrawing sulfonyl group. libretexts.org

Elimination: The leaving group (bromide ion) is expelled, restoring the aromaticity of the ring and resulting in the substituted product. libretexts.orglibretexts.org

Another possible, though less likely in this specific case, is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. masterorganicchemistry.comyoutube.com This pathway is typically favored with very strong bases and in the absence of activating groups. youtube.com

It's important to distinguish these from SN1 and SN2 reactions, which are characteristic of aliphatic compounds. The sp2-hybridized carbon of the aryl halide and the steric hindrance of the benzene ring prevent classical SN2 backside attack. libretexts.org Similarly, the formation of a highly unstable aryl cation makes the SN1 pathway unfavorable. msu.edu

Transition metal catalysis, particularly with palladium, has become a cornerstone for forming carbon-carbon and carbon-heteroatom bonds using aryl halides. rsc.orguniurb.it These reactions offer a powerful way to functionalize the this compound scaffold. A general catalytic cycle for a cross-coupling reaction, such as a Suzuki or Heck coupling, typically involves the following key steps:

Oxidative Addition: The low-valent transition metal catalyst (e.g., Pd(0)) inserts into the carbon-bromine bond of this compound. This forms a new organometallic intermediate where the metal is in a higher oxidation state (e.g., Pd(II)). researchgate.net

Transmetalation (for cross-coupling reactions): In reactions like Suzuki or Stille coupling, a second reagent (e.g., an organoboron or organotin compound) transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the low-valent catalyst, which can then re-enter the catalytic cycle. researchgate.net

Some transition metal-catalyzed reactions can also proceed through radical pathways, involving single-electron transfer (SET) steps. rsc.org The specific mechanism can be influenced by the choice of metal, ligands, and reaction conditions. nih.gov

Influence of Electronic and Steric Factors on Reaction Mechanisms and Selectivity

The reactivity and selectivity of reactions involving this compound are significantly influenced by electronic and steric effects.

Electronic Factors: The potent electron-withdrawing nature of the benzenesulfonyl group is a dominant electronic factor. It deactivates the benzene ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution, particularly at the ortho and para positions relative to the sulfonyl group. In the case of this compound, this activating effect is directed towards the carbon bearing the bromine atom, facilitating nucleophilic attack. libretexts.org In the context of benzyne intermediates, electron-withdrawing groups direct the addition of the nucleophile to place the resulting negative charge closer to the substituent for stabilization. masterorganicchemistry.com

Steric Factors: The bulky benzenesulfonyl group ortho to the bromine atom introduces significant steric hindrance. This can influence the rate of reaction by impeding the approach of a nucleophile or the coordination of a bulky transition metal catalyst. In transition metal-catalyzed cross-coupling reactions, the steric environment around the metal center, dictated by the ligands, plays a crucial role in the efficiency of the oxidative addition and reductive elimination steps.

The interplay of these factors dictates the regioselectivity of reactions. For instance, in a nucleophilic aromatic substitution, the substitution will occur exclusively at the carbon attached to the bromine, driven by the electronic activation of the sulfonyl group.

Kinetic and Thermodynamic Studies of Reaction Progress

Kinetic studies of reactions involving sulfonyl halides provide valuable insights into their mechanisms. For example, the hydrolysis of arenesulfonyl chlorides is often found to follow a second-order rate law, consistent with an SN2-type mechanism. beilstein-journals.org The reaction rates are sensitive to the electronic nature of the substituents on the aromatic ring, with electron-withdrawing groups generally accelerating the reaction. beilstein-journals.org

Thermodynamic parameters such as enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡) can be determined from temperature-dependent kinetic studies. For the hydrolysis of substituted benzenesulfonyl chlorides, electron-withdrawing substituents have been shown to lead to higher activation enthalpies and less negative activation entropies, which can be rationalized by considering the structure of the trigonal bipyramidal transition state. beilstein-journals.org

Reactivity and Synthetic Applications

The dual functionality of 1-(Benzenesulfonyl)-2-bromobenzene dictates its reactivity, making it a versatile intermediate for synthesizing a range of more complex molecules.

Derivatization Strategies and Applications in Complex Organic Synthesis

Synthesis of Structurally Diverse Sulfonamide Derivatives

1-(Benzenesulfonyl)-2-bromobenzene is a valuable precursor for the synthesis of a wide array of sulfonamide derivatives. The presence of the bromine atom on one of the phenyl rings allows for various cross-coupling reactions, most notably the Buchwald-Hartwig amination. This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the bromo-substituted phenyl ring and a diverse range of primary and secondary amines. nih.gov The reaction conditions, including the choice of palladium catalyst, phosphine (B1218219) ligand, base, and solvent, can be optimized to achieve high yields with various amine coupling partners. nih.gov

The versatility of the Buchwald-Hartwig amination allows for the introduction of a wide variety of structural motifs, leading to the creation of libraries of novel sulfonamides. For instance, coupling with aromatic and heterocyclic amines is a widely used strategy in the synthesis of organic semiconductors. nih.gov The resulting N-aryl and N-heteroaryl sulfonamides are of significant interest in medicinal chemistry and materials science.

A general procedure for the synthesis of sulfonamides from a benzenesulfonyl chloride involves reacting it with an appropriate amine in the presence of a base. nih.gov While this compound is not a sulfonyl chloride, its bromo-substituent provides a handle for C-N bond formation, a key step in constructing complex sulfonamides. For example, copper-catalyzed cross-coupling reactions of substituted phenyl bromides with amines have been employed in the synthesis of aniline (B41778) analogues with potential antiviral activities. nih.gov

Below is a data table summarizing typical conditions for the synthesis of sulfonamides from related bromo-aromatic compounds, illustrating the scope of the Buchwald-Hartwig amination.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |

| Carbazole | [Pd(allyl)Cl]₂ / TrixiePhos | t-BuOLi | Toluene | Good |

| Diphenylamine | [Pd(allyl)Cl]₂ / XPhos | t-BuONa | Toluene | Good |

| Phenoxazine | [Pd(allyl)Cl]₂ / XPhos | t-BuONa | Toluene | Good |

| Phenothiazine | [Pd(allyl)Cl]₂ / XPhos | t-BuONa | Toluene | Good |

Data adapted from studies on the amination of bromobenzene (B47551). nih.gov

Preparation of Functionalized Sulfones and Sulfonic Acid Derivatives

The structure of this compound allows for functionalization at several positions, leading to a variety of sulfone and sulfonic acid derivatives. The bromine atom can be replaced through various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new carbon-carbon bonds. These reactions would typically involve reacting this compound with an appropriate organoboron or alkyne reagent in the presence of a palladium catalyst.

Furthermore, the aromatic rings can undergo electrophilic substitution reactions, although the sulfonyl group is deactivating. Directing effects of the substituents would guide the position of any new functional groups. libretexts.org

The conversion of the sulfone moiety to a sulfonic acid or its derivatives is another important transformation. While direct conversion can be challenging, multi-step sequences can be employed. For instance, cleavage of the carbon-sulfur bond can sometimes be achieved under specific reductive or oxidative conditions. More commonly, sulfonic acid derivatives are prepared from the corresponding sulfonyl chlorides. sioc-journal.cn While this compound is a sulfone, related 2-bromobenzenesulfonyl chlorides can be synthesized and subsequently converted to a range of sulfonic acid derivatives, including sulfonic acids, sulfonates, and sulfonamides. google.com

The oxidation of sulfur compounds, such as thiophenols, provides an alternative route to sulfonic acids. chemicalbook.com This suggests that if this compound were to be converted to the corresponding thiol, subsequent oxidation could yield 2-bromobenzenesulfonic acid. molbase.comnih.gov

Construction of Novel Heterocyclic Systems

This compound serves as a valuable building block for the synthesis of various heterocyclic compounds. The presence of the ortho-bromo and benzenesulfonyl groups provides a scaffold for intramolecular cyclization reactions, leading to the formation of fused ring systems.

One notable application is in the synthesis of dibenzothiophene (B1670422) derivatives. Through a palladium-catalyzed intramolecular C-S coupling reaction, the sulfur atom of the sulfonyl group can displace the bromine atom, leading to the formation of the dibenzothiophene core structure. This strategy is a powerful tool for accessing this important class of sulfur-containing heterocycles, which are of interest in materials science and medicinal chemistry.

Another approach to heterocycle synthesis involves the transformation of the sulfonyl and bromo groups into other reactive functionalities. For example, the bromo group can be converted to an azide, which can then undergo intramolecular cyclization with a suitable reaction partner on the other ring.

Furthermore, the development of one-pot syntheses for substituted benzo[b]thiophenes has been reported, highlighting the utility of related bromo-substituted precursors in the construction of complex heterocyclic systems. researchgate.net

Utilization as a Building Block for Advanced Molecular Architectures

The reactivity of this compound makes it a useful building block in the synthesis of complex organic molecules and advanced molecular architectures. Its ability to participate in a variety of cross-coupling and cyclization reactions allows for its incorporation into larger, more intricate structures.

In the field of materials science, this compound can be used to synthesize novel organic semiconductors and fluorescent materials. nih.gov The sulfonyl group can act as an electron-withdrawing group, influencing the electronic properties of the final molecule. The bromo-substituent provides a site for further functionalization, allowing for the fine-tuning of the material's properties.

In medicinal chemistry, this compound can serve as a key intermediate in the synthesis of biologically active compounds. The sulfonamide moiety is a common feature in many drugs, and the ability to introduce this functional group through reactions of this compound and its derivatives is highly valuable. chemimpex.com

The compound's utility as a building block is further demonstrated in domino reactions, where a series of transformations occur in a single step. For example, a palladium-catalyzed domino reaction involving a related compound, 1-bromo-2-(cyclopropylidenemethyl)benzene, has been used to generate complex polycyclic aromatic compounds. nih.gov

Role in Multi-component and One-pot Synthetic Methodologies

Multi-component reactions (MCRs) and one-pot syntheses are powerful strategies in organic chemistry that allow for the rapid and efficient construction of complex molecules from simple starting materials. beilstein-journals.orgresearchgate.net this compound and its derivatives have the potential to be utilized in such reactions, leveraging the reactivity of both the bromo and sulfonyl groups.

For instance, an MCR could be designed where this compound is one of the components. The bromo group could participate in a palladium-catalyzed cross-coupling reaction, while the sulfonyl group could be involved in a subsequent cyclization or condensation step. This would allow for the formation of multiple bonds and the creation of significant molecular complexity in a single operation.

The development of one-pot syntheses involving related bromo-substituted precursors has been reported for the synthesis of various heterocyclic systems, such as 2-amido-3-bromobenzo[b]thiophenes. researchgate.net These methods often involve a sequence of reactions, such as C-N coupling and oxidative bromocyclization, carried out in a single reaction vessel. Such strategies are highly desirable as they reduce the number of purification steps, save time and resources, and are more environmentally friendly. mdpi.comchemrxiv.org

While specific examples of MCRs directly involving this compound are not extensively documented in the provided search results, the principles of MCR design suggest its potential utility in this area. rug.nlmdpi.comnih.gov

Theoretical and Spectroscopic Characterization

Advanced Spectroscopic Methods for Structural Elucidation of Derivatives

Spectroscopic techniques are indispensable tools for confirming the identity and purity of newly synthesized derivatives of 1-(benzenesulfonyl)-2-bromobenzene. Each method provides unique insights into the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the characterization of organic molecules, including derivatives of this compound.

¹H NMR: Proton NMR provides information about the chemical environment of hydrogen atoms in a molecule. For derivatives of this compound, the aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum, usually between 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns are influenced by the nature and position of substituents on the aromatic rings. For instance, in simple brominated benzenes, the protons ortho to the bromine atom are shifted downfield due to the deshielding effect of the halogen. chemicalbook.comchemicalbook.com

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound derivatives, the carbon atoms of the two aromatic rings will give rise to distinct signals. The carbon atom attached to the bromine (C-Br) typically appears in the range of 110-125 ppm, while the carbon attached to the sulfonyl group (C-S) is found further downfield. The signals for the other aromatic carbons are also diagnostic and help in confirming the substitution pattern.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to unambiguously assign the proton and carbon signals, especially for complex derivatives. beilstein-journals.org COSY experiments reveal proton-proton coupling networks, while HSQC correlates directly bonded proton and carbon atoms. These techniques are crucial for differentiating between isomers and for the complete structural assignment of novel compounds. beilstein-journals.org

Below is an interactive table summarizing typical ¹H and ¹³C NMR data for related bromo- and sulfonyl-containing aromatic compounds.

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Bromobenzene (B47551) chemicalbook.com | CDCl₃ | 7.24-7.57 (m, 5H) | 122.6, 127.2, 130.2, 131.7 |

| 2-Bromochlorobenzene chemicalbook.com | CDCl₃ | 7.11-7.59 (m, 4H) | Not specified |

| 2-Bromotoluene nist.gov | Not specified | Not specified | Not specified |

Note: The data provided is for illustrative purposes and the actual chemical shifts for this compound and its derivatives may vary.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound and its derivatives is characterized by several key absorption bands.

The most prominent features are the strong, sharp peaks corresponding to the sulfonyl group (SO₂). These typically appear as two distinct bands:

Asymmetric stretching (ν_as(SO₂)): ~1350-1300 cm⁻¹

Symmetric stretching (ν_s(SO₂)): ~1160-1120 cm⁻¹

Other important vibrations include:

Aromatic C-H stretching: Above 3000 cm⁻¹

Aromatic C=C stretching: In the region of 1600-1450 cm⁻¹

C-S stretching: Around 700-600 cm⁻¹

C-Br stretching: Typically found in the fingerprint region, below 1000 cm⁻¹

The presence and precise position of these bands provide strong evidence for the formation of the desired sulfonylated and brominated structures. For example, the IR spectrum of 2-Nitro-4-bromo-benzene-sulfonamide shows characteristic peaks for its functional groups. nist.gov Similarly, the IR spectrum of 1-bromo-2-(methoxymethyl)benzene (B1281725) provides a reference for the C-Br and aromatic C-H vibrations. researchgate.net

The following table provides a general guide to the expected IR absorption frequencies for derivatives of this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1350 - 1300 |

| Sulfonyl (SO₂) | Symmetric Stretch | 1160 - 1120 |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| C-S | Stretch | 700 - 600 |

| C-Br | Stretch | < 1000 |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. The fragmentation pattern can be complex but often reveals the loss of characteristic fragments, such as the bromine atom or the benzenesulfonyl group. For instance, the mass spectrum of bromobenzene shows a prominent molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). nist.govnist.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecular ion and its fragments. This is crucial for confirming the chemical formula of a newly synthesized derivative of this compound and distinguishing it from other compounds with the same nominal mass.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound and its derivatives exhibit characteristic absorption bands in the UV region of the electromagnetic spectrum. science-softcon.de

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for understanding the properties and reactivity of molecules like this compound. researchgate.netmtroyal.ca

DFT calculations can provide deep insights into the electronic structure and reactivity of this compound and its derivatives. rsc.org

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. nih.govnih.gov The energy and distribution of these orbitals can predict the most likely sites for electrophilic and nucleophilic attack. For instance, the HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. nih.govnih.gov

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. nih.govnih.gov It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a negative potential (red/yellow) around the oxygen atoms of the sulfonyl group and a more positive potential (blue/green) on the hydrogen atoms and the carbon atom attached to the bromine.

Mechanistic Validation: DFT can be used to model reaction pathways and calculate the energies of transition states and intermediates. rsc.org This allows for the validation of proposed reaction mechanisms and the prediction of the most favorable reaction pathways. For example, in reactions involving this compound, DFT could be used to investigate the mechanism of nucleophilic aromatic substitution or cross-coupling reactions, helping to explain the observed regioselectivity and reactivity.

The table below presents a conceptual summary of how DFT calculations can be applied to study the reactivity of this compound.

| DFT Calculation | Application to this compound |

| HOMO/LUMO Analysis | Predicts sites for electrophilic/nucleophilic attack and overall reactivity. |

| MEP Mapping | Visualizes electron density to identify reactive centers. |

| Transition State Calculation | Validates reaction mechanisms and predicts reaction barriers. |

Analysis of Electronic Structure (e.g., HOMO-LUMO, NBO)

The electronic character of this compound is primarily dictated by the distribution and energy of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they represent the molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the occupied to the unoccupied orbitals.

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of the molecule. The electron-rich aromatic rings are expected to be major contributors. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability of the molecule. The sulfonyl group and the bromine atom are expected to influence the LUMO. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and kinetic stability. |

| NBO Analysis | Analysis of electron density in terms of localized bonds, lone pairs, and their interactions. | Reveals hyperconjugative interactions and charge delocalization, providing insight into the molecule's stability and the electronic effects of its substituents. |

Conformational Analysis and Molecular Stability

The three-dimensional structure of this compound is not static. Rotation around the C-S and S-N bonds allows the molecule to adopt various conformations, each with a distinct energy level. Conformational analysis aims to identify the most stable conformation, i.e., the one with the lowest potential energy, as this is the geometry the molecule is most likely to adopt.

| Conformer Feature | Description | Influence on Stability |

| Dihedral Angles (C-S-N-C) | The rotational angles that define the relative orientation of the two aromatic rings. | Determines the overall molecular shape and the extent of steric hindrance and electronic interactions between the rings. |

| Steric Hindrance | Repulsive interactions between non-bonded atoms that are in close proximity. | The bromine atom and ortho-hydrogens on the phenyl rings can cause significant steric clash, destabilizing certain conformations. |

| Electronic Interactions | Attractive or repulsive forces between the electron clouds of different parts of the molecule. | π-π stacking or other non-covalent interactions between the aromatic rings can contribute to the stability of specific conformations. |

| Potential Energy Minima | The lowest energy points on the potential energy surface. | Correspond to the most stable and thus most populated conformations of the molecule. |

Conclusion and Future Research Directions

Summary of Synthetic Versatility and Chemical Potential

1-(Benzenesulfonyl)-2-bromobenzene emerges as a synthetically versatile building block with significant potential in organic synthesis. Its strategic substitution pattern, featuring a reactive bromine atom and an electron-withdrawing benzenesulfonyl group on adjacent positions of a benzene (B151609) ring, makes it a valuable precursor for a variety of chemical transformations. The presence of the sulfonyl group not only activates the carbon-bromine bond towards oxidative addition in transition-metal-catalyzed reactions but also provides a handle for further functionalization or for directing intramolecular cyclization events.

The primary chemical potential of this compound lies in its utility in forming new carbon-carbon and carbon-heteroatom bonds. It is an ideal substrate for a range of cross-coupling reactions, including Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings. researchgate.netnih.govscispace.com These reactions allow for the introduction of diverse aryl, vinyl, and alkynyl moieties, respectively, at the 2-position of the benzenesulfonyl scaffold. This capability is crucial for the construction of complex molecular architectures, particularly biaryl and heterobiaryl systems that are prevalent in pharmaceuticals, agrochemicals, and materials science. researchgate.netresearchgate.net

Furthermore, the compound is a key precursor for the synthesis of important heterocyclic frameworks. Following a cross-coupling reaction to generate a 2-substituted (phenyl)benzenesulfonyl derivative, intramolecular cyclization can be employed to construct dibenzothiophene (B1670422) S,S-dioxides and related structures. rsc.orgbohrium.com These dibenzothiophene-based compounds are of considerable interest due to their applications in organic electronics, including as components of organic light-emitting diodes (OLEDs) and organic thin-film transistors. researchgate.net

The ortho-bromo-benzenesulfonyl motif also suggests potential as an aryne precursor. nih.govrsc.org Under appropriate basic conditions, elimination of HBr could generate a highly reactive benzyne (B1209423) intermediate, which can participate in a variety of cycloaddition and nucleophilic trapping reactions, opening avenues to highly functionalized aromatic compounds that would be difficult to access through other means.

In essence, this compound is a multifunctional reagent whose value is derived from the synergistic interplay between the bromo and benzenesulfonyl substituents. Its utility in both fundamental bond-forming reactions and the synthesis of valuable heterocyclic and polycyclic aromatic systems underscores its significant chemical potential.

Emerging Methodologies and Unexplored Reactivity Frontiers

While the classical reactivity of this compound can be inferred from the established chemistry of aryl halides and diaryl sulfones, significant opportunities exist in applying emerging synthetic methodologies to this substrate and exploring new reactivity patterns.

Emerging Methodologies:

Photoredox and Electrochemical Catalysis: Recent advances in photoredox and electrochemical synthesis offer milder and more sustainable alternatives to traditional cross-coupling and cyclization reactions. bohrium.comacs.orgresearchgate.net Investigating the reactivity of this compound under these conditions could lead to novel transformations and improved synthetic efficiency. For instance, electrochemical synthesis of dibenzothiophene S,S-dioxides from related biaryl sulfonyl hydrazides has been demonstrated, suggesting that an electrochemical intramolecular cyclization of a derivative of this compound is a feasible and promising research direction. bohrium.comresearchgate.net

Dual Catalysis Systems: The use of dual catalytic systems, for example combining nickel and a co-catalyst like cobalt phthalocyanine, has enabled challenging cross-electrophile couplings. acs.orgnih.gov Applying such systems to this compound and a suitable alkyl electrophile could provide direct access to 2-alkylated diaryl sulfones, a class of compounds that can be challenging to synthesize via traditional methods.

C-H Activation/Functionalization: Direct C-H functionalization reactions represent a powerful strategy for molecular synthesis. While the primary reactivity of this compound is centered on the C-Br bond, exploring conditions for the selective C-H activation of the benzenesulfonyl ring or the bromo-substituted ring, potentially after the initial cross-coupling, could unlock new pathways to complex, poly-functionalized diaryl sulfones.

Unexplored Reactivity Frontiers:

Systematic Cross-Coupling Studies: A comprehensive investigation into the scope and limitations of this compound in a wide array of modern cross-coupling reactions is still needed. While its participation in Suzuki, Heck, and Sonogashira reactions is anticipated, detailed studies are required to optimize reaction conditions and understand the electronic and steric influence of the ortho-sulfonyl group on catalyst performance and reaction outcomes. This includes couplings with a broader range of nucleophiles, such as amines, alcohols, and thiols, to fully map its utility in C-N, C-O, and C-S bond formation. nih.gov

Aryne Generation and Trapping: The potential of this compound as an aryne precursor is largely unexplored. Research into different methods of aryne generation (e.g., using various bases or fluoride (B91410) sources) and subsequent trapping with a diverse set of dienes and nucleophiles would be a fruitful area of investigation. nih.govrsc.orgresearchgate.netrsc.org This could provide a novel entry point to complex, substituted aromatic systems containing a benzenesulfonyl group.

Tandem and Cascade Reactions: The unique arrangement of the bromo and sulfonyl groups makes this compound an ideal candidate for designing novel tandem or cascade reactions. For example, a sequence involving an initial cross-coupling followed by an in-situ intramolecular cyclization could provide a highly efficient, one-pot synthesis of dibenzothiophene S,S-dioxides and other complex heterocycles. rsc.org Developing such integrated processes would significantly enhance the synthetic utility of this versatile building block.

Future research focused on these emerging areas will undoubtedly expand the synthetic chemist's toolbox and further establish this compound as a valuable and versatile reagent in modern organic synthesis.

Q & A

Q. What are the common synthetic routes for 1-(benzenesulfonyl)-2-bromobenzene, and how do yields vary between methods?

The synthesis typically involves introducing the benzenesulfonyl group to a bromobenzene precursor. Two key approaches are:

- Grignard Reagent Method : Reacting 1-bromo-2-iodobenzene with iPrMgBr in THF, followed by treatment with diethylphosphine chloride (Et₂PCl). This method achieved complete conversion to the Grignard intermediate, as confirmed by GC-MS .

- Halogen Exchange : Bennett developed a route using 1-(Cl₂P)-2-bromobenzene (synthesized from o-bromoaniline in 37% yield) reacted with EtMgI. However, this multi-step process has inherent inefficiencies .

Yields range from 20% (low-yield Grignard methods) to near-complete conversion under optimized conditions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- ³¹P NMR : Used to confirm phosphine-containing intermediates (e.g., 1-(Et₂P)-2-bromobenzene shows a singlet at 0.3 ppm) .

- GC-MS : Critical for tracking reaction progress and identifying byproducts, such as unreacted Grignard intermediates .

- ¹H/¹³C NMR : Essential for verifying the benzenesulfonyl and bromophenyl moieties, with shifts influenced by electron-withdrawing groups .

Q. What are the typical impurities encountered during synthesis, and how are they addressed?

Common impurities include:

- Unreacted Halogenated Precursors : Residual o-dibromobenzene or incomplete Grignard formation, mitigated by precise stoichiometry and reaction monitoring via GC-MS .

- Byproducts from Radical Pathways : For example, axial vs. equatorial sulfonyl group addition in radical intermediates, which require flash distillation for separation .

Advanced Research Questions

Q. How can low yields in Grignard-based syntheses be optimized?

Key factors include:

- Reagent Selection : Substituting Mg powder with iPrMgBr improves Grignard stability and reaction efficiency, as shown in the synthesis of 1-(Et₂P)-2-bromobenzene (48.7 mmol scale, 53.6 mmol Et₂PCl) .

- Temperature Control : Low-temperature halogen-lithium exchange reduces side reactions, as demonstrated in Bennett’s method (Scheme 4.2.5) .

- Quenching Conditions : Slow aqueous quenching minimizes decomposition of sensitive intermediates .

Q. What mechanistic insights explain the regioselectivity of benzenesulfonyl group introduction?

Radical pathways dominate in sulfonylation reactions. For example, benzenesulfonyl chloride reacts with alkenes via a trans-addition mechanism, where the sulfonyl group enters axially, followed by radical intermediate isomerization. Stereochemical outcomes (e.g., equatorial vs. axial products) are confirmed by GC and NMR .

Q. How does the bromine substituent influence reactivity in cross-coupling or C–H activation reactions?

- Electronic Effects : The electron-withdrawing bromine enhances electrophilicity at the adjacent carbon, facilitating Suzuki-Miyaura couplings or C–H borylation.

- Steric Effects : The ortho-bromine hinders coordination in transition metal complexes, requiring tailored ligands (e.g., anionic ligands for meta-selective borylation) .

Studies on similar bromophenylphosphines show that bromine’s position directs reactivity in Pd-catalyzed transformations .

Q. What strategies are effective for resolving contradictions in reported synthetic yields?

- Reproducibility Checks : Re-evaluating Monteil’s Grignard method (20% yield) revealed that Mg powder quality and EtBr purity significantly impact yields .

- Computational Modeling : DFT calculations can identify kinetic barriers in halogen exchange steps, explaining discrepancies between Bennett’s and Hart’s methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.